Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the naphthalen-2-yloxy acetic acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base.
Amidation: The naphthalen-2-yloxy acetic acid is then reacted with piperidine to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with phenyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amides or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate: shares structural similarities with other piperidine-based compounds and naphthalene derivatives.
Naphthalen-2-yloxy acetic acid: A precursor in the synthesis of the target compound.
Piperidine derivatives: Commonly used in pharmaceuticals and organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
phenyl 4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-24(18-30-23-11-10-20-6-4-5-7-21(20)16-23)26-17-19-12-14-27(15-13-19)25(29)31-22-8-2-1-3-9-22/h1-11,16,19H,12-15,17-18H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRSHHINAUYXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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